![molecular formula C18H19N3O3S B11366419 Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate](/img/structure/B11366419.png)

Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

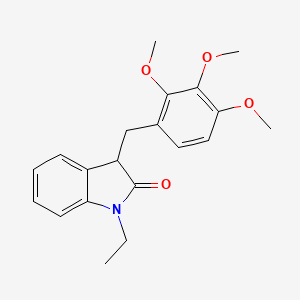

Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat ist eine synthetische organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Butylestergruppe, eine Cyanogruppe und einen phenylsubstituierten Dihydropyrimidinring umfasst. Aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Dihydropyrimidinrings: Der erste Schritt beinhaltet die Kondensation eines Aldehyds, eines β-Ketoesters und von Harnstoff in Gegenwart eines Katalysators wie Essigsäure oder Salzsäure. Diese Reaktion bildet den Dihydropyrimidinring.

Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Cyanierungsmittels wie Natriumcyanid oder Kaliumcyanid eingeführt.

Anlagerung der Phenylgruppe: Die Phenylgruppe wird typischerweise durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Benzoylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt.

Bildung des Butylesters: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Butanol in Gegenwart eines Säure-Katalysators wie Schwefelsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich Temperaturkontrolle, Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation und Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyrimidine Ring: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst such as acetic acid or hydrochloric acid. This reaction forms the dihydropyrimidine ring.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Butyl Ester: The final step involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxoderivate führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Cyanogruppe oder der Estergruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; typischerweise in wasserfreien Lösungsmitteln.

Substitution: Natriumcyanid, Kaliumcyanid; polare aprotische Lösungsmittel wie Dimethylsulfoxid (DMSO).

Hauptprodukte

Oxidation: Oxoderivate mit erhöhten Oxidationsstufen.

Reduktion: Aminoderivate mit reduzierten funktionellen Gruppen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen. So hemmt es beispielsweise die Aktivität von SecA ATPase durch Bindung an dessen aktives Zentrum, wodurch der Transport von Proteinen über bakterielle Membranen verhindert wird . Diese Inhibition stört die bakterielle Proteinsekretion, was zu antimikrobiellen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Butyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of SecA ATPase by binding to its active site, thereby preventing the translocation of proteins across bacterial membranes . This inhibition disrupts bacterial protein secretion, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetat

- Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoat

Einzigartigkeit

Butyl-2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine Löslichkeit, Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische Eigenschaften und Enzyminhibitionsprofile aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C18H19N3O3S |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

butyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate |

InChI |

InChI=1S/C18H19N3O3S/c1-3-4-10-24-17(23)12(2)25-18-20-15(13-8-6-5-7-9-13)14(11-19)16(22)21-18/h5-9,12H,3-4,10H2,1-2H3,(H,20,21,22) |

InChI-Schlüssel |

IXYRMKKRSKTSKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B11366336.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11366337.png)

![5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11366345.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366361.png)

![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11366367.png)

![2-(3-Aminophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11366377.png)

![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11366389.png)

![2-(2-(7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B11366395.png)

![2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11366415.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11366424.png)